molecular formula C16H13ClN4O3S2 B2730961 (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-16-7

(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2730961
CAS No.: 897474-16-7
M. Wt: 408.88
InChI Key: DCJFVGWEXGIDMP-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of thiophene, benzothiazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antibacterial agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S2/c17-14-4-3-12(25-14)15(22)19-5-7-20(8-6-19)16-18-11-2-1-10(21(23)24)9-13(11)26-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJFVGWEXGIDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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